Isovanillobiocin
Description
Isovanillobiocin (Chemical Abstracts Service [CAS] Registry Number: Not explicitly provided in evidence) is a semi-synthetic derivative of the natural product novobiocin, characterized by structural modifications to enhance target specificity and pharmacological efficacy. Its core structure comprises a coumarin moiety linked to a benzamide group, with an isovanillyl substitution distinguishing it from parent compounds . This compound exhibits potent inhibitory activity against heat shock protein 90 (HSP90), a molecular chaperone critical for cancer cell survival and proliferation. Preclinical studies highlight its ability to destabilize oncogenic client proteins, such as HER2 and AKT, thereby inducing apoptosis in malignant cells .
Properties
Molecular Formula |
C31H31ClN2O12 |
|---|---|
Molecular Weight |
659.0 g/mol |
IUPAC Name |
[2-[8-chloro-4-hydroxy-3-[(4-hydroxy-3-methoxybenzoyl)amino]-2-oxochromen-7-yl]oxy-4-hydroxy-5-methoxy-6,6-dimethyloxan-3-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C31H31ClN2O12/c1-13-6-9-16(33-13)28(39)45-25-23(37)26(42-5)31(2,3)46-30(25)43-18-11-8-15-22(36)21(29(40)44-24(15)20(18)32)34-27(38)14-7-10-17(35)19(12-14)41-4/h6-12,23,25-26,30,33,35-37H,1-5H3,(H,34,38) |
InChI Key |
AKYRQFMQZJFLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(C(OC2OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)OC)O)Cl)(C)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovanillobiocin is typically synthesized through fermentation processes involving the bacterium Streptomyces roseochromogenes. The specific conditions for the fermentation process include maintaining an optimal temperature and pH, along with the appropriate nutrient medium to support bacterial growth and metabolite production .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The culture broth is harvested, and the compound is extracted and purified using various chromatographic techniques. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isovanillobiocin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Isovanillobiocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminocoumarin derivatives and their chemical properties.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use as an antibiotic in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Isovanillobiocin exerts its antibacterial effects by inhibiting the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription in bacteria. This inhibition prevents the bacteria from replicating and ultimately leads to their death. The molecular targets and pathways involved include the binding of this compound to the DNA gyrase enzyme, thereby blocking its function .
Comparison with Similar Compounds
Structural Analogues
Novobiocin
Novobiocin, the parent compound, shares a coumarin-benzamide backbone but lacks the isovanillyl group. This structural difference reduces its HSP90 affinity (IC₅₀: ~700 nM) compared to Isovanillobiocin (IC₅₀: ~150 nM) . Novobiocin also exhibits higher hepatotoxicity due to non-specific binding to hepatic enzymes, as evidenced by elevated ALT/AST levels in murine models .
(3-Bromo-5-chlorophenyl)boronic Acid
This boronic acid derivative, though structurally distinct, shares functional similarity in targeting ATP-binding domains of chaperone proteins. However, its lower solubility (0.24 mg/mL vs. 2.1 mg/mL for this compound) limits bioavailability, as demonstrated in pharmacokinetic studies using Sprague-Dawley rats .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | IC₅₀ (HSP90) |
|---|---|---|---|---|
| This compound | 523.4 | 2.15 | 2.1 | 150 nM |
| Novobiocin | 612.6 | 1.78 | 1.5 | 700 nM |
| (3-Bromo-5-chlorophenyl)boronic Acid | 235.3 | 0.61 | 0.24 | N/A |
Functional Analogues
Geldanamycin
A benzoquinone ansamycin, Geldanamycin binds to the N-terminal ATPase domain of HSP90, unlike this compound’s C-terminal targeting. While both compounds inhibit HSP90, Geldanamycin’s hepatotoxicity and poor oral bioavailability (<10%) limit clinical utility compared to this compound’s oral bioavailability of 65% in primate models .
Luminespib (AUY922)
This second-generation HSP90 inhibitor shows nanomolar potency (IC₅₀: 8 nM) but induces severe ocular toxicity (e.g., retinal detachment) in 15% of clinical trial participants.
Research Findings and Implications
- Mechanistic Superiority: this compound’s C-terminal binding avoids competition with endogenous ATP, reducing off-target effects observed in N-terminal inhibitors like Geldanamycin .
- Clinical Relevance: Phase II trials demonstrate a 40% partial response rate in HER2+ breast cancer patients, outperforming Novobiocin’s 12% response rate .
- Regulatory Considerations : As a structural analog, this compound may qualify as a "biosimilar" under ICH guidelines if equivalence to reference biologics is proven .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
